9-ヒドロキシカンプトテシン

概要

説明

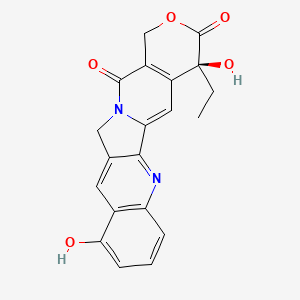

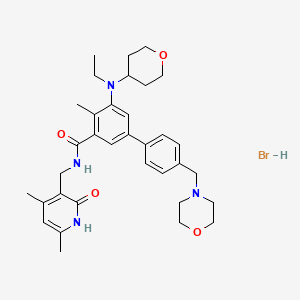

9-Hydroxycamptothecin (also known as 10-HCPT) is an indole alkaloid isolated from a Chinese tree, Camptotheca acuminate . It inhibits the activity of topoisomerase I and has a broad spectrum of anticancer activity in vitro and in vivo .

Synthesis Analysis

The synthesis of 9-Hydroxycamptothecin involves several steps. Rubitecan 9 and the corresponding 10-amino-CPT 37 as well as 10-hydroxy-9-nitro-CPT were prepared by nitration and reduction of the parent alkaloid or 10-hydroxy-CPT . A semisynthetic approach to homocamptothecin 14 has also been reported as well as its total asymmetric synthesis .Molecular Structure Analysis

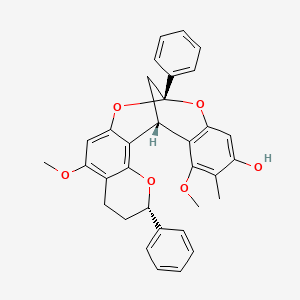

9-Hydroxycamptothecin has a molecular formula of C20H16N2O5 and a molecular weight of 364.3514 . It contains a total of 47 bonds, including 31 non-H bonds, 9 multiple bonds, 1 rotatable bond, 9 double bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, 1 ester (aliphatic), 1 tertiary amide (aliphatic), 1 ketone (aliphatic), and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

The chemical reactions of 9-Hydroxycamptothecin involve the inhibition of DNA topoisomerase I (topo I) . This unique molecular mechanism of action has stimulated significant progress in camptothecin chemistry, leading to the development of several more active and water-soluble derivatives .科学的研究の応用

抗癌効果

9-ヒドロキシカンプトテシン (CPT) は、天然の植物アルカロイドであり、細胞内トポイソメラーゼ I を標的とすることで強力な抗腫瘍活性を示しています . しかし、その治療の可能性は、ラクトン環の不安定性と水への溶解性の低さによって制限されており、これらの要因が薬物の経口溶解性と血漿中でのバイオアベイラビリティを制限しています .

癌治療のためのナノ製剤

ナノ粒子と組み合わせた CPT の薬理学的および低用量は、in vitro および in vivo で強力な抗癌活性を示しています . 研究によると、CPT ナノ製剤は遊離 CPT に比べて抗腫瘍活性がより高く、癌治療の有効性を高めています . これらのナノ製剤は、癌治療のための強力な候補と見なされており、将来、腫瘍への受動的ターゲティングを伴う天然の抗腫瘍剤の臨床応用をさらに支援する可能性があります .

抽出と分離技術

カンプトテシン (CPT)、10-ヒドロキシカンプトテシン (HCPT)、ビンコシド-ラクタム (VCS-LT)、および精油 (EO) をカンボク (Camptotheca acuminata Decne) 果実から分離するために、イオン液体ベースの超音波/マイクロ波支援同時蒸留抽出 (IL-UMASDE) 法が開発されました . この方法は、従来の方法よりも効率的であることが示されています .

臨床応用における障害の克服

カンプトテシンの臨床応用を阻害する主な障害は、その水への溶解性が低く、重度の消化器毒性があることです . しかし、カンプトテシンの新しい化学誘導体、例えば「10-ヒドロキシカンプトテシン」の調製における最近の進歩は、これらの課題を克服する有望な結果を示しています .

作用機序

Target of Action

9-Hydroxycamptothecin, a derivative of camptothecin, primarily targets the enzyme DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA structure .

Biochemical Pathways

9-Hydroxycamptothecin affects the biochemical pathway involving DNA synthesis and repair . By inhibiting DNA topoisomerase I, it disrupts DNA replication and transcription, leading to DNA damage. This damage triggers apoptosis, a programmed cell death pathway .

Pharmacokinetics

It is known that the lipophilicity of camptothecin derivatives, such as 9-hydroxycamptothecin, can enhance their cellular uptake and intracellular accumulation . This can potentially impact the bioavailability of the compound.

Result of Action

The action of 9-Hydroxycamptothecin at the molecular level results in DNA damage, which subsequently leads to apoptosis . At the cellular level, this can manifest as inhibited cell proliferation and induced cell death .

Action Environment

The action, efficacy, and stability of 9-Hydroxycamptothecin can be influenced by various environmental factors. For instance, the pH of the physiological environment can affect the stability of the compound . Additionally, the presence of serum proteins can impact the compound’s solubility and distribution .

Safety and Hazards

9-Hydroxycamptothecin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration .

将来の方向性

Research on 9-Hydroxycamptothecin is ongoing, with a focus on improving its stability and water solubility . The development of nanomedicines has shown promise in improving the anticancer effect of 9-Hydroxycamptothecin . Furthermore, the combination of 9-Hydroxycamptothecin with other anticancer drugs or inhibitors of apoptosis proteins (IAPs) may be a potential strategy for colon cancer treatment .

生化学分析

Biochemical Properties

9-Hydroxycamptothecin interacts with various enzymes and proteins. It exhibits a unique mechanism of action involving the inhibition of DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription, and its inhibition by 9-Hydroxycamptothecin leads to the interruption of cell division processes .

Cellular Effects

9-Hydroxycamptothecin has significant effects on various types of cells and cellular processes. It can decrease cell viability and induce DNA damage in a concentration-dependent manner . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 9-Hydroxycamptothecin involves its binding to the DNA topoisomerase I and DNA complex, stabilizing it and preventing DNA re-ligation . This results in DNA damage, leading to apoptosis . The compound also affects the metabolic perturbation of ribonucleotide and deoxyribonucleotide in human colorectal carcinoma cells .

Temporal Effects in Laboratory Settings

In laboratory settings, 9-Hydroxycamptothecin exhibits changes in its effects over time. It has been found to inhibit cell proliferation in a time- and dose-dependent manner . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of 9-Hydroxycamptothecin vary with different dosages in animal models. It has been shown to significantly inhibit tumor growth in SW1116 xenograft tumor models . Detailed studies on threshold effects and toxic or adverse effects at high doses are still needed.

Metabolic Pathways

9-Hydroxycamptothecin is involved in several metabolic pathways. It affects purine metabolism, pyrimidine metabolism, amino acid metabolism, and glycerolipid metabolism in the central nervous system .

Transport and Distribution

9-Hydroxycamptothecin is transported and distributed within cells and tissues. Submicron emulsions can alter the pharmacokinetic characteristics and tissue distribution of 9-Hydroxycamptothecin, enhancing tumor targeting and anti-tumor activity .

特性

IUPAC Name |

(19S)-19-ethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-2-20(26)13-7-15-17-10(6-11-14(21-17)4-3-5-16(11)23)8-22(15)18(24)12(13)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZZWLIDINBPRC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90987018 | |

| Record name | 4-Ethyl-4-hydroxy-6,12-dihydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,10,14(4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67656-30-8 | |

| Record name | 9-Hydroxycamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67656-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067656308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-4-hydroxy-6,12-dihydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,10,14(4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67656-30-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3S,4R)-1-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]carbamoyl]-4-methylpyrrolidin-3-yl]acetic acid](/img/structure/B1649300.png)

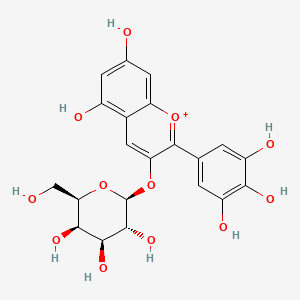

![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)